molecular formula C19H21F3N2O B3441062 1-[(3-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(3-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3441062
M. Wt: 350.4 g/mol
InChI Key: SNWQROJALJMJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethylphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves a multi-step process. One common method includes the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with 3-(trifluoromethyl)benzyl chloride under similar conditions to yield the final product. The reaction conditions often involve refluxing in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 1-[(3-Hydroxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine.

    Reduction: Formation of 1-[(3-Methoxyphenyl)methyl]-4-[3-methylphenyl]piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes. The piperazine ring may facilitate the compound’s ability to cross biological membranes, allowing it to exert its effects within cells. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Methoxyphenyl)methyl]-4-phenylpiperazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-[(3-Trifluoromethylphenyl)methyl]-4-phenylpiperazine:

Uniqueness

1-[(3-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c1-25-18-7-2-4-15(12-18)14-23-8-10-24(11-9-23)17-6-3-5-16(13-17)19(20,21)22/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWQROJALJMJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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